2-Ethoxy-3,4-dimethylbenzaldehyde
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Overview
Description
2-Ethoxy-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, characterized by the presence of ethoxy and dimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-3,4-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzaldehyde derivatives. The reaction typically requires an ethoxy group to be introduced onto the benzene ring, followed by the addition of dimethyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy and dimethyl groups can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product
Major Products Formed
Oxidation: 2-Ethoxy-3,4-dimethylbenzoic acid.
Reduction: 2-Ethoxy-3,4-dimethylbenzyl alcohol.
Substitution: Depending on the reagents used, various substituted benzaldehyde derivatives can be formed
Scientific Research Applications
2-Ethoxy-3,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,4-dimethylbenzaldehyde depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the ethoxy and dimethyl groups influence the reactivity of the benzene ring, directing the incoming electrophile to specific positions on the ring. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4,5-dimethylbenzaldehyde: Similar structure but with different positions of the ethoxy and dimethyl groups.
3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of ethoxy groups.
2,3,4-Trimethoxybenzaldehyde: Contains three methoxy groups on the benzene ring .
Uniqueness
2-Ethoxy-3,4-dimethylbenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both ethoxy and dimethyl groups provides distinct electronic and steric effects, making it valuable in various synthetic and research contexts .
Properties
IUPAC Name |
2-ethoxy-3,4-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-9(3)8(2)5-6-10(11)7-12/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFLGGAVGKPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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